REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([OH:17])[CH:15]=3)[NH:10][CH:9]=2)[CH2:4][CH2:3]1.C([SiH](CC)CC)C>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([OH:17])[CH:15]=3)[NH:10][CH:9]=2)[CH2:4][CH2:3]1
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Name
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|
Quantity
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1.25 g
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Type
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reactant
|
Smiles
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CN1CCC(=CC1)C1=CNC2=CC=C(C=C12)O
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Name
|
|
Quantity
|
875 mL
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Type
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reactant
|
Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
By a method similar to Preparation 20
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Name
|
|
Type
|
product
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Smiles
|
CN1CCC(CC1)C1=CNC2=CC=C(C=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |